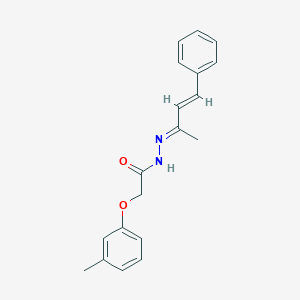
3-N,5-N-dibenzyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dibenzyl, dimethyl, and nitrophenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Dibenzyl Groups: The dibenzyl groups are introduced via alkylation reactions using benzyl halides in the presence of a base.
Dimethyl Substitution: The dimethyl groups are added through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Nitrophenyl Substitution: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds containing a pyridazine ring with similar substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine ring and similar functional groups.
Indole Derivatives: Compounds with an indole ring and similar substituents.
Uniqueness
N(3),N(5)-DIBENZYL-2,6-DI-ME-4-(3-NITROPHENYL)-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
86683-28-5 |
|---|---|
Molecular Formula |
C29H28N4O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-N,5-N-dibenzyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C29H28N4O4/c1-19-25(28(34)30-17-21-10-5-3-6-11-21)27(23-14-9-15-24(16-23)33(36)37)26(20(2)32-19)29(35)31-18-22-12-7-4-8-13-22/h3-16,27,32H,17-18H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
YKAAFSQBYXGLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B11982045.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11982046.png)

![2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoic acid](/img/structure/B11982058.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11982078.png)
![1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone](/img/structure/B11982083.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B11982089.png)
![9-Bromo-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982090.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11982097.png)


